2,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
CAS No.: 912625-42-4
Cat. No.: VC4492634
Molecular Formula: C21H19N3O4S2
Molecular Weight: 441.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 912625-42-4 |
|---|---|
| Molecular Formula | C21H19N3O4S2 |
| Molecular Weight | 441.52 |
| IUPAC Name | 2,4-dimethoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C21H19N3O4S2/c1-13-6-7-14(20-23-16-5-4-10-22-21(16)29-20)11-17(13)24-30(25,26)19-9-8-15(27-2)12-18(19)28-3/h4-12,24H,1-3H3 |
| Standard InChI Key | QADPIGCHPPLMJM-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=C(C=C(C=C4)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
2,4-Dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide features a benzenesulfonamide backbone substituted with methoxy groups at the 2- and 4-positions, linked to a 2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl moiety. Key properties include:
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Molecular Formula: C₂₃H₂₁N₃O₄S₂
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Molecular Weight: 491.56 g/mol
The thiazolo[5,4-b]pyridine core contributes to planar aromaticity, enhancing π-π stacking interactions with biological targets. The sulfonamide group’s acidity (pKa ≈ 10.2) facilitates hydrogen bonding, critical for target engagement .
Synthetic Methodologies
Core Structure Assembly
The thiazolo[5,4-b]pyridine ring is synthesized via cyclization of thiourea derivatives with halogenated pyridines. For example, isothiocyanatocyclopentane reacts with 3-chloro-2,4-pentanedione under Hantzsch–Traumann conditions to yield 5-acetylthiazole intermediates .
Sulfonamide Coupling
The final benzenesulfonamide linkage is achieved through nucleophilic substitution. A representative pathway involves:
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Suzuki–Miyaura Coupling: Attaching the thiazolo-pyridine moiety to a bromophenyl intermediate.
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Amidation: Reacting the phenyl-thiazolo-pyridine intermediate with 2,4-dimethoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
Key Reaction Parameters:
Biological Activity and Mechanisms
| Compound | Target | IC₅₀ (nM) | Cell Line Tested |
|---|---|---|---|
| Analog A (Thiazolo-pyridine) | PI3Kα | 3.6 | HCT116 |
| Analog B (Benzothiazole) | VEGFR2 | 12.4 | A549 |
| Doxorubicin | Topoisomerase II | 0.1–10 | MCF-7 |
Antimicrobial Activity
Sulfonamide derivatives show broad-spectrum antimicrobial effects. For instance:
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Gram-Negative Bacteria: MIC values of 8–32 μg/mL against Pseudomonas aeruginosa .
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Mechanism: Disruption of dihydropteroate synthase (DHPS), critical for folate synthesis .
Structure–Activity Relationship (SAR)
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Methoxy Positioning: 2,4-Dimethoxy substitution enhances solubility without compromising target affinity compared to 3,4-isomers .
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Thiazolo-pyridine vs. Benzothiazole: The former shows 5-fold greater PI3K inhibition due to improved hydrophobic interactions .
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Sulfonamide Acidity: Lower pKa correlates with increased cellular permeability (r² = 0.87) .
Pharmacokinetic Profile
Limited in vivo data exist, but analogous compounds exhibit:
Challenges and Future Directions
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Synthetic Complexity: Multi-step synthesis reduces scalability. Flow chemistry approaches may improve yields .
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Selectivity: Off-target effects on adenosine receptors (Ki = 120 nM) necessitate structural optimization .
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Clinical Translation: No preclinical trials reported; collaboration with academic labs is critical.
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